BenchChemオンラインストアへようこそ!

4-Hydroxyestradiol-3,4-dibenzoate

Progestin receptor induction Catechol estrogen pharmacology Neuroendocrinology

4-Hydroxyestradiol-3,4-dibenzoate (4-OHE2-3,4-DB), formally designated as estra-1,3,5(10)-triene-3,4,17-triol 3,4-dibenzoate (17β)-, is a synthetic diester prodrug of the endogenous catechol estrogen 4-hydroxyestradiol. Unlike the parent catechol estrogen, which exhibits a serum half-life of less than one hour, the dibenzoate ester confers a significantly extended half-life of approximately 24 hours in rodents, enabling sustained systemic exposure to the active 4-hydroxyestradiol moiety following subcutaneous administration.

Molecular Formula C32H32O5
Molecular Weight 496.6 g/mol
CAS No. 79795-26-9
Cat. No. B1196252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyestradiol-3,4-dibenzoate
CAS79795-26-9
Synonyms4-HEDB
4-hydroxyestradiol-3,4-dibenzoate
Molecular FormulaC32H32O5
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C32H32O5/c1-32-19-18-23-22-14-16-27(36-30(34)20-8-4-2-5-9-20)29(37-31(35)21-10-6-3-7-11-21)25(22)13-12-24(23)26(32)15-17-28(32)33/h2-11,14,16,23-24,26,28,33H,12-13,15,17-19H2,1H3/t23-,24-,26+,28+,32+/m1/s1
InChIKeyQDVOPEJPVDIRMO-IZUDCGBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyestradiol-3,4-dibenzoate (CAS 79795-26-9): A Position-Selective Catechol Estrogen Prodrug with Defined Pharmacokinetic Advantages


4-Hydroxyestradiol-3,4-dibenzoate (4-OHE2-3,4-DB), formally designated as estra-1,3,5(10)-triene-3,4,17-triol 3,4-dibenzoate (17β)-, is a synthetic diester prodrug of the endogenous catechol estrogen 4-hydroxyestradiol . Unlike the parent catechol estrogen, which exhibits a serum half-life of less than one hour, the dibenzoate ester confers a significantly extended half-life of approximately 24 hours in rodents, enabling sustained systemic exposure to the active 4-hydroxyestradiol moiety following subcutaneous administration . This compound is employed exclusively as a research tool to dissect estrogen receptor-mediated processes where both pharmacokinetic stability and positional selectivity at the A-ring catechol site are critical experimental variables.

4-Hydroxyestradiol-3,4-dibenzoate Cannot Be Replaced by Its 2-Hydroxy Isomer or the Free Catechol: Quantitative Evidence of Functional Divergence


The catechol estrogens 2-hydroxyestradiol and 4-hydroxyestradiol differ only in the position of the A-ring hydroxyl group, yet this subtle structural variation yields dramatic functional consequences. When administered as long-acting dibenzoate esters in ovariectomized rats, 4-hydroxyestradiol dibenzoate induces maximal cytosolic progestin binding sites (13.2–26.4 µg/animal), whereas 2-hydroxyestradiol 2,3-dibenzoate remains completely ineffective in the pituitary even at doses as high as 132 µg/animal—a greater than five-fold dose deficit . Similarly, the free catechol 4-hydroxyestradiol provides only bolus-like tissue exposure (t₁/₂ < 1 h), making it unsuitable for experiments requiring sustained estrogenic tone . These data demonstrate that neither the positional isomer nor the parent catechol can substitute for 4-hydroxyestradiol-3,4-dibenzoate without loss of efficacy or pharmacokinetic continuity.

4-Hydroxyestradiol-3,4-dibenzoate: Head-to-Head Quantitative Evidence Against Closest Analogs


Progestin Receptor Induction: 4-Hydroxyestradiol Dibenzoate Matches Estradiol Benzoate While the 2-Hydroxy Isomer Fails Completely

In ovariectomized-adrenalectomized rats, a single subcutaneous injection of 4-hydroxyestradiol-3,4-dibenzoate (26.4 µg/animal) induced high-affinity cytosolic [³H]promegestone binding sites in hypothalamus, pituitary, and uterus (Kd 1.39, 0.50, and 0.54 nM, respectively), with affinity and time course identical to estradiol 3-benzoate (20 µg/animal). In stark contrast, 2-hydroxyestradiol-2,3-dibenzoate produced no detectable progestin receptor induction in the pituitary at doses up to 132 µg/animal, a 5–10 fold higher dose than that at which the 4-isomer achieved maximal effect .

Progestin receptor induction Catechol estrogen pharmacology Neuroendocrinology

Neonatal Defeminization of the LH Surge: 4-Hydroxyestradiol Dibenzoate Is Fully Effective Where the 2-Isomer Is Inert

Female rats treated neonatally (days 1–5 of life) with 4-hydroxyestradiol-17β-dibenzoate at 0.5 µg/day s.c. were completely defeminized for the luteinizing hormone (LH) surge mechanism—identical in efficacy to estradiol-17β-benzoate at the same dose. In contrast, 2-hydroxyestradiol-17β-dibenzoate at doses up to 1.0 µg/day failed to interfere with the LH response to progesterone in adulthood .

Sexual differentiation LH surge defeminization Developmental neuroendocrinology

Pharmacokinetic Half-Life: Dibenzoate Esterification Extends Systemic Exposure >24-Fold Over the Free Catechol

Following subcutaneous injection of equimolar doses in male rats, free 4-hydroxyestradiol exhibited a bolus-like serum profile (max. ~9 ng/mL, half-life < 1 h). In contrast, 4-hydroxyestradiol-3,4-dibenzoate produced a lower peak concentration (~1 ng/mL) but sustained measurable levels of the free catechol with a half-life of approximately 24 hours .

Estrogen pharmacokinetics Prodrug design Catechol estrogen stability

DNA Adduct Formation Capacity: 4-Hydroxy Catechol Estrogens Rank Above 2-Hydroxy Analogs in Genotoxicity Assays

Using ³²P-post-labeling in Syrian hamster embryo fibroblasts, the catechol estrogens were ranked for DNA adduct formation as 4-OHE₁ > 2-OHE₁ > 4-OHE₂ > 2-OHE₂, with parent estradiol and estrone producing no detectable adducts at concentrations up to 30 µg/mL. The 4-hydroxy isomer of estradiol generated quantitatively more adducts than its 2-hydroxy counterpart . This genotoxic potency hierarchy aligns with the established transforming and carcinogenic potential of these metabolites, indicating that the 4-hydroxy scaffold carries intrinsically higher DNA reactivity.

Estrogen genotoxicity DNA adduct formation Carcinogenesis models

Estrogen Receptor Binding Affinity: 4-Hydroxyestradiol Binds Cytosol ER With ~2-Fold Greater Affinity Than 2-Hydroxyestradiol

In rat hypothalamic cytosol, 4-hydroxyestradiol exhibited a dissociation constant (Kd) of 0.12 ± 0.02 nM for the estrogen receptor, approximately 2-fold tighter than 2-hydroxyestradiol (Kd 0.26 ± 0.06 nM), though still approximately 3-fold weaker than estradiol-17β itself (Kd 0.039 ± 0.008 nM). The intermediate affinity of the 4-isomer, combined with its sustained release from the dibenzoate prodrug, creates a distinct pharmacological profile not replicated by the 2-isomer or by bolus free catechol .

Estrogen receptor affinity Catechol estrogen binding Receptor pharmacology

4-Hydroxyestradiol-3,4-dibenzoate: Primary Research Application Scenarios Anchored in Quantitative Evidence


Neuroendocrine Studies of Estrogen–Progestin Receptor Crosstalk in the Hypothalamic–Pituitary Axis

The equipotency of 4-hydroxyestradiol-3,4-dibenzoate to estradiol benzoate in inducing cytosolic progestin binding sites in the hypothalamus and pituitary (Kd 1.39 and 0.50 nM, respectively) makes it a preferred tool for investigating how catechol estrogens modulate progesterone sensitivity in the brain. The complete inactivity of the 2-hydroxy isomer at 5–10-fold higher doses ensures that observed effects are attributable to 4-hydroxylation pathway activation .

Developmental Programming of the Reproductive Axis: Neonatal Defeminization Protocols

In neonatal female rats, 4-hydroxyestradiol-17β-dibenzoate at 0.5 µg/day fully defeminizes the LH surge mechanism, phenocopying estradiol benzoate. The 2-isomer's failure at twice the dose (1.0 µg/day) demonstrates the positional specificity required for these developmental studies, positioning 4-OHE2-DB as the only catechol estrogen ester capable of replicating the organizational effects of estradiol on the brain .

Carcinogenesis Models Requiring Sustained Genotoxic Estrogen Exposure

The 24-hour half-life of 4-hydroxyestradiol release from the dibenzoate prodrug, combined with the established DNA adduct-forming capacity of the 4-hydroxy catechol scaffold (ranked above 2-OHE₂ in SHE fibroblast assays), makes this compound suitable for chronic in vivo models of estrogen-induced genotoxicity where bolus free catechol injection would fail to maintain adequate tissue concentrations .

Pharmacokinetic–Pharmacodynamic Modeling of Estrogen Ester Prodrugs

The well-characterized release kinetics of 4-hydroxyestradiol from its dibenzoate ester (Cmax ~1 ng/mL free catechol, t₁/₂ ~24 h) provide a quantitative benchmark for developing and validating PK/PD models of estrogen ester depot formulations. The distinct profile—lower peak but sustained exposure versus the bolus pattern of free catechol—enables parameter estimation for absorption, hydrolysis, and elimination phases that cannot be achieved with the parent compound .

Quote Request

Request a Quote for 4-Hydroxyestradiol-3,4-dibenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.